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For Researchers, Scientists, and Drug Development Professionals

Mitophagy, the selective degradation of mitochondria by autophagy, is a critical cellular process

for maintaining mitochondrial homeostasis and preventing a range of pathologies, including

neurodegenerative diseases and cancer. The autophagy receptor p62/SQSTM1 plays a pivotal,

yet complex, role in this process, with its function being tightly regulated by phosphorylation.

This guide provides a comprehensive evaluation of the role of p62 phosphorylation in

mitophagy induction, comparing it with alternative mitophagy pathways and providing

supporting experimental data and protocols.

p62-Mediated Mitophagy: A Phosphorylation-
Dependent Process
The canonical pathway for the removal of damaged mitochondria often involves the PINK1

kinase and the E3 ubiquitin ligase Parkin. Upon mitochondrial depolarization, PINK1

accumulates on the outer mitochondrial membrane (OMM) and phosphorylates ubiquitin,

leading to the recruitment and activation of Parkin. Parkin, in turn, ubiquitinates various OMM

proteins, creating a signal for the recruitment of autophagy receptors.

p62 acts as a key autophagy receptor in this process, recognizing and binding to the

ubiquitinated proteins on the mitochondrial surface via its C-terminal Ubiquitin-Associated

(UBA) domain. This binding is a crucial step that links the damaged mitochondria to the

nascent autophagosome through p62's interaction with LC3 proteins on the autophagosomal
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membrane. The efficiency of this process is significantly enhanced by the phosphorylation of

p62 itself.

Key Phosphorylation Events and Their Functional
Consequences
Several key phosphorylation sites on p62 have been identified as critical regulators of its

function in mitophagy:

Serine 403 (S403): Located within the UBA domain, phosphorylation at this site is a major

regulatory event. It is mediated by kinases such as TANK-binding kinase 1 (TBK1) and

Casein Kinase 2 (CK2)[1][2]. Phosphorylation of S403 has been shown to increase the

affinity of p62 for polyubiquitin chains, thereby promoting the efficient recognition and

sequestration of ubiquitinated mitochondria[2][3][4][5]. This enhanced binding is thought to

stabilize the interaction between p62 and the damaged organelle, facilitating its delivery to

the autophagosome.

Serine 407 (S407): Also located in the UBA domain, this site is phosphorylated by Unc-51

like autophagy activating kinase 1 (ULK1)[6]. Isothermal titration calorimetry (ITC) assays

have revealed that phosphorylation at S407, but not S403, directly enhances the binding

affinity between the p62 UBA domain and ubiquitin[7]. This suggests a distinct regulatory role

for S407 phosphorylation in modulating the p62-ubiquitin interaction.

Serine 351 (S351) (human) / Serine 349 (mouse): Phosphorylation at this site, located in the

KIR (Keap1-interacting region) domain, is important for the interaction of p62 with Keap1.

This interaction is not only crucial for the regulation of the Nrf2 antioxidant response but has

also been implicated in a Parkin-independent mitophagy pathway. Phosphorylation of p62 at

this site promotes the recruitment of the Keap1-Rbx1 E3 ligase complex to mitochondria,

leading to their ubiquitination and subsequent clearance[8][9].

Serine 293 (rat) / Serine 294 (human): AMP-activated protein kinase (AMPK) has been

shown to directly phosphorylate p62 at this novel site. This phosphorylation event is linked to

the induction of mitophagy and autophagic cell death in response to insulin withdrawal.

The coordinated phosphorylation of p62 by these various kinases highlights a sophisticated

regulatory network that fine-tunes the efficiency and context-dependency of mitophagy.
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Comparative Analysis of Mitophagy Pathways
While p62-mediated mitophagy is a well-studied pathway, it is not the sole mechanism for

mitochondrial clearance. Several alternative, p62-independent pathways exist, often relying on

other autophagy receptors. The choice of pathway can depend on the cell type, the nature of

the mitochondrial stress, and the specific cellular context.
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Mitophagy Pathway Key Receptor(s)
Mechanism of
Mitochondrial
Recognition

Key Upstream
Regulators

p62-Dependent

Mitophagy
p62/SQSTM1

Binds to polyubiquitin

chains on the outer

mitochondrial

membrane via its UBA

domain.

PINK1/Parkin, TBK1,

ULK1, CK2, AMPK

OPTN/NDP52-

Mediated Mitophagy

Optineurin (OPTN),

NDP52

Bind to ubiquitinated

mitochondrial

proteins. Can also be

recruited by PINK1-

phosphorylated

ubiquitin.

PINK1, TBK1

FUNDC1-Mediated

Mitophagy
FUNDC1

Directly binds to LC3

on the

autophagosome under

hypoxic conditions.

Hypoxia, ULK1

BNIP3/NIX-Mediated

Mitophagy
BNIP3, NIX

Localize to the outer

mitochondrial

membrane and

directly interact with

LC3/GABARAP

proteins.

Hypoxia, JNK1/2,

ULK1

Rab9-Mediated

Mitophagy
Rab9

An alternative

autophagy pathway

that is Atg5/Atg7-

independent and

involves the

recruitment of trans-

Golgi membranes.

ULK1, RIP1, Drp1

Quantitative Comparison of Mitophagy Efficiency
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Direct quantitative comparison of the efficiency of these different mitophagy pathways is

challenging due to variations in experimental systems and conditions. However, available data

provide some insights into their relative contributions.
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Experimental
Observation

Pathway(s)
Involved

Quantitative Data Reference

Effect of p62 on

Autophagosomal

Engulfment

p62-Dependent

Co-expression of p62

increased the co-

localization of Parkin

puncta with LC3 from

~38% to ~58% in p62

knockout MEF cells.

[10]

Role of NDP52 in

Mitophagosome

Formation

NDP52-Mediated

Knockdown of NDP52

significantly reduced

the ratio of

mitophagosomes to

total mitochondrial

area (from ~14.1% to

~6.1%) after 3 hours

of valinomycin

treatment.

[11]

BNIP3 Expression

and Mitophagy

Induction

BNIP3-Mediated

A 10.55-fold increase

in Bnip3 expression

was observed in a

model of

osteoarthritis,

correlating with

enhanced mitophagy.

[12]

p62 Phosphorylation

and Ubiquitin Binding
p62-Dependent

Isothermal titration

calorimetry (ITC)

showed that

phosphorylation at

S407, but not S403,

enhanced the binding

affinity of the p62 UBA

domain to ubiquitin.

[13]

p62-independent

Basal Mitophagy

PINK1-independent Basal mitophagy in

most tissues of high

metabolic demand

[14]
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occurs independently

of PINK1, a key

upstream regulator of

p62-dependent

mitophagy.

These data suggest that while p62 significantly enhances the efficiency of mitophagy, other

receptors like NDP52 and BNIP3 also play crucial roles, particularly under specific stress

conditions like hypoxia. Furthermore, the finding that basal mitophagy can occur independently

of PINK1 highlights the importance of p62-independent pathways in maintaining mitochondrial

homeostasis under physiological conditions.

Signaling Pathways and Experimental Workflows
p62 Phosphorylation in PINK1/Parkin-Mediated
Mitophagy
Caption: p62 phosphorylation in PINK1/Parkin-mediated mitophagy.

Experimental Workflow for Assessing Mitophagy using
mito-Keima
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Seed cells stably expressing mito-Keima

Induce mitophagy (e.g., CCCP, Oligomycin/Antimycin A)

Harvest cells by trypsinization

Analyze by flow cytometry

Gate on cell population and quantify red/green fluorescence ratio

Increased red/green ratio indicates mitophagy

Click to download full resolution via product page

Caption: Workflow for quantitative mitophagy analysis using mito-Keima.

Detailed Experimental Protocols
Mito-Keima Assay for Mitophagy Flux Quantification
This protocol is adapted from established methods for measuring mitophagy flux using the pH-

sensitive fluorescent protein Keima targeted to the mitochondrial matrix (mito-Keima).

Materials:

Cells stably expressing mito-Keima (e.g., HeLa, MEFs)
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Culture medium (e.g., DMEM) with supplements

Mitophagy inducers (e.g., CCCP, Oligomycin/Antimycin A)

Flow cytometer with 405 nm and 561 nm lasers

FACS tubes

Phosphate-buffered saline (PBS)

Trypsin-EDTA

Procedure:

Cell Seeding: Seed mito-Keima expressing cells in a multi-well plate at a density that allows

for optimal growth and treatment.

Mitophagy Induction: Treat cells with the desired mitophagy-inducing agent(s) for the

appropriate duration. Include an untreated control.

Cell Harvest:

Wash cells with PBS.

Add Trypsin-EDTA to detach the cells.

Neutralize trypsin with culture medium and transfer the cell suspension to FACS tubes.

Centrifuge the cells and resuspend in FACS buffer (e.g., PBS with 2% FBS).

Flow Cytometry Analysis:

Acquire data on a flow cytometer.

Excite mito-Keima with both the 405 nm laser (for neutral pH) and the 561 nm laser (for

acidic pH).

Collect emission signals using appropriate filters (e.g., for green and red fluorescence).

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2652579?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis:

Gate on the live, single-cell population.

Create a ratiometric analysis of the red fluorescence intensity (acidic mitochondria in

lysosomes) to the green fluorescence intensity (neutral mitochondria).

An increase in the red/green fluorescence ratio indicates an increase in mitophagy flux.

Immunofluorescence for p62 and LC3 Co-localization on
Mitochondria
This protocol outlines the steps for visualizing the recruitment of p62 and LC3 to damaged

mitochondria.

Materials:

Cells grown on coverslips

Mitophagy inducer (e.g., CCCP)

Paraformaldehyde (PFA) for fixation

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

Blocking buffer (e.g., PBS with 5% BSA)

Primary antibodies: anti-p62, anti-LC3, anti-TOM20 (mitochondrial marker)

Fluorescently-labeled secondary antibodies

DAPI for nuclear staining

Mounting medium

Confocal microscope

Procedure:
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Cell Treatment: Treat cells grown on coverslips with a mitophagy inducer.

Fixation:

Wash cells with PBS.

Fix with 4% PFA in PBS for 15 minutes at room temperature.

Permeabilization:

Wash cells with PBS.

Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

Blocking:

Wash cells with PBS.

Block with 5% BSA in PBS for 1 hour at room temperature.

Primary Antibody Incubation:

Incubate coverslips with a cocktail of primary antibodies (anti-p62, anti-LC3, anti-TOM20)

diluted in blocking buffer overnight at 4°C.

Secondary Antibody Incubation:

Wash cells with PBS.

Incubate with appropriate fluorescently-labeled secondary antibodies diluted in blocking

buffer for 1 hour at room temperature in the dark.

Staining and Mounting:

Wash cells with PBS.

Stain nuclei with DAPI for 5 minutes.

Wash cells with PBS and mount coverslips onto glass slides using mounting medium.
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Imaging:

Visualize the slides using a confocal microscope.

Quantify the co-localization of p62 and LC3 puncta with the mitochondrial marker TOM20.

In Vitro Kinase Assay for p62 Phosphorylation
This protocol describes a method to determine if a specific kinase can directly phosphorylate

p62.

Materials:

Purified recombinant p62 protein (wild-type and mutant if desired)

Purified active kinase of interest (e.g., TBK1, ULK1)

Kinase buffer

ATP (including radiolabeled [γ-³²P]ATP for autoradiography)

SDS-PAGE gels and running buffer

Phosphorylation-specific p62 antibody (if available) or autoradiography equipment

Procedure:

Reaction Setup: In a microcentrifuge tube, combine the purified kinase, recombinant p62

substrate, and kinase buffer.

Initiate Reaction: Start the kinase reaction by adding ATP (and [γ-³²P]ATP if using

radiography).

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.

Electrophoresis: Separate the reaction products by SDS-PAGE.
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Detection:

Western Blot: Transfer the proteins to a membrane and probe with a phosphorylation-

specific antibody for the p62 site of interest.

Autoradiography: Dry the gel and expose it to an X-ray film or a phosphorimager screen to

detect the radiolabeled, phosphorylated p62.

Conclusion
The phosphorylation of p62 is a critical regulatory mechanism that significantly enhances the

efficiency of mitophagy, particularly in the context of the PINK1/Parkin pathway. By increasing

its affinity for ubiquitinated cargo, p62 phosphorylation ensures the robust and timely removal

of damaged mitochondria. However, it is essential for researchers and drug development

professionals to recognize that p62-mediated mitophagy is one of several parallel and

sometimes redundant pathways for mitochondrial quality control. A comprehensive

understanding of the interplay between these different mitophagy mechanisms, their regulation

by post-translational modifications like phosphorylation, and their context-specific roles will be

crucial for the development of effective therapeutic strategies targeting mitochondrial

dysfunction in various diseases. The experimental protocols provided in this guide offer a

starting point for the quantitative evaluation of these complex cellular processes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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